molecular formula C8H5F3N2OS B2584828 4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine CAS No. 2201013-62-7

4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine

Cat. No.: B2584828
CAS No.: 2201013-62-7
M. Wt: 234.2
InChI Key: JOHKTFNRJLNKFG-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core substituted with a 2,2,2-trifluoroethoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine typically involves the reaction of 2-chlorothieno[3,2-d]pyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoroethoxy group.

    Oxidation and Reduction: The thieno[3,2-d]pyrimidine core can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The compound can form various cyclic derivatives through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thieno[3,2-d]pyrimidines, while oxidation and reduction can modify the functional groups on the thieno[3,2-d]pyrimidine core .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine: The parent compound without the trifluoroethoxy group.

    4-(2,2,2-Trifluoroethoxy)pyrimidine: A simpler analog lacking the thieno ring.

    Thieno[2,3-d]pyrimidine: A structural isomer with different ring fusion.

Uniqueness

4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine is unique due to the presence of the trifluoroethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable scaffold for drug development .

Biological Activity

4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agriculture.

Chemical Structure

The compound can be represented by the following chemical structure:

C9H7F3N2O1S\text{C}_9\text{H}_7\text{F}_3\text{N}_2\text{O}_1\text{S}

Antimicrobial Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, various derivatives have been screened for their activity against both Gram-positive and Gram-negative bacteria. One study identified that compounds derived from thieno[3,2-d]pyrimidine showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential as antibacterial agents .

Table 1: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives

Compound NameActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anti-inflammatory Activity

Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation .

Anticancer Potential

The anticancer properties of thieno[3,2-d]pyrimidines have been explored in various cancer cell lines. For example, certain derivatives have shown efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Case Study: Anticancer Activity

In a study involving the evaluation of this compound on HeLa cells (cervical cancer), it was found that the compound inhibited cell proliferation with an IC50 value of 15 µM. The mechanism was attributed to the induction of cell cycle arrest at the G1 phase and subsequent apoptosis .

The biological activities of thieno[3,2-d]pyrimidines can be attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many thieno[3,2-d]pyrimidines inhibit enzymes like phosphodiesterases and kinases which are involved in signaling pathways related to inflammation and cancer progression.
  • Receptor Modulation : Some compounds exhibit antagonistic activity on histamine receptors which contributes to their anti-inflammatory effects .

Applications in Agriculture

Beyond medicinal applications, thieno[3,2-d]pyrimidines have been noted for their utility as fungicides and insecticides. Their structural characteristics allow them to disrupt biological processes in pests effectively .

Properties

IUPAC Name

4-(2,2,2-trifluoroethoxy)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS/c9-8(10,11)3-14-7-6-5(1-2-15-6)12-4-13-7/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHKTFNRJLNKFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=CN=C2OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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